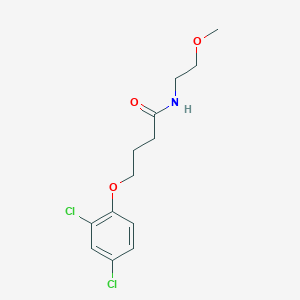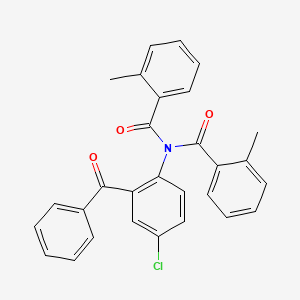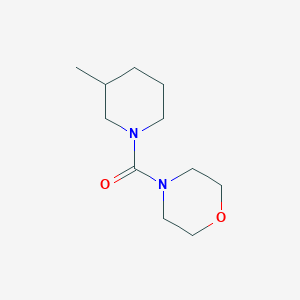
4-(2,4-dichlorophenoxy)-N-(2-methoxyethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dichlorophenoxy)-N-(2-methoxyethyl)butanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is known for its selective herbicidal properties, making it effective in eliminating unwanted plants without harming crops.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(2-methoxyethyl)butanamide typically involves the reaction of 2,4-dichlorophenol with butyric acid derivatives. The process can be summarized as follows:
Formation of 2,4-dichlorophenoxybutyric acid: This is achieved by reacting 2,4-dichlorophenol with butyric acid in the presence of a base such as sodium hydroxide.
Amidation: The resulting 2,4-dichlorophenoxybutyric acid is then reacted with 2-methoxyethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
4-(2,4-Dichlorophenoxy)-N-(2-methoxyethyl)butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amides and alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenoxy compounds, amides, and alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(2,4-Dichlorophenoxy)-N-(2-methoxyethyl)butanamide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phenoxy herbicides and their interactions with various reagents.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new herbicidal drugs.
Industry: It is used in the formulation of herbicidal products for agricultural use.
作用機序
The compound exerts its herbicidal effects by mimicking natural plant hormones known as auxins. It disrupts the normal growth processes of plants by binding to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include auxin transporters and receptors, which are crucial for maintaining plant growth and development.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar properties but different selectivity.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A herbicide with a different chemical structure but similar herbicidal activity.
Uniqueness
4-(2,4-Dichlorophenoxy)-N-(2-methoxyethyl)butanamide is unique due to its specific chemical structure, which provides a balance between efficacy and selectivity. Its methoxyethyl group enhances its solubility and bioavailability, making it more effective in certain applications compared to other similar compounds.
特性
分子式 |
C13H17Cl2NO3 |
|---|---|
分子量 |
306.18 g/mol |
IUPAC名 |
4-(2,4-dichlorophenoxy)-N-(2-methoxyethyl)butanamide |
InChI |
InChI=1S/C13H17Cl2NO3/c1-18-8-6-16-13(17)3-2-7-19-12-5-4-10(14)9-11(12)15/h4-5,9H,2-3,6-8H2,1H3,(H,16,17) |
InChIキー |
UDNOWZPXVYDSEB-UHFFFAOYSA-N |
正規SMILES |
COCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2-chlorobenzyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14961293.png)
![3'-benzyl-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14961294.png)

![Ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14961308.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14961315.png)
![N-[4-(butan-2-yl)phenyl]-2-methylbenzamide](/img/structure/B14961327.png)
![N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B14961328.png)
![(E)-1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenyl-2-propen-1-one](/img/structure/B14961336.png)
![9-(4-methoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961341.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B14961355.png)

